2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one

Phototoxicity DNA crosslinking Psoralen photobiology

2,3-Dihydro-9-hydroxy-7H-furo[3,2-g]benzopyran-7-one (CAS 68123-30-8), also known as 4',5'-dihydro-8-hydroxypsoralen or 2,3-dihydroxanthotoxol, is a linear furanocoumarin belonging to the psoralen class. It has the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol.

Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
CAS No. 68123-30-8
Cat. No. B142464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one
CAS68123-30-8
Synonyms2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one;  2,3-Dihydro-6,7-dihydroxy-5-benzofuranacrylic Acid δ-Lactone;  2,3-Dihydroxanthotoxol; 
Molecular FormulaC11H8O4
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C3C=CC(=O)OC3=C2O
InChIInChI=1S/C11H8O4/c12-8-2-1-6-5-7-3-4-14-10(7)9(13)11(6)15-8/h1-2,5,13H,3-4H2
InChIKeyGWDMSCZQYHAETO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one (CAS 68123-30-8): Compound Identity and Procurement-Relevant Classification


2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one (CAS 68123-30-8), also known as 4',5'-dihydro-8-hydroxypsoralen or 2,3-dihydroxanthotoxol, is a linear furanocoumarin belonging to the psoralen class [1]. It has the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol . The compound is characterized by a saturated 4',5' bond in the furan ring, which distinguishes it from its unsaturated analog xanthotoxol (8-hydroxypsoralen, CAS 2009-24-7) [1]. It is recognized as a key synthetic intermediate in the manufacture of 8-methoxypsoralen (methoxsalen) [2], and is catalogued as Methoxsalen Impurity 1 in pharmaceutical reference standards .

Why 2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one Cannot Be Interchanged with Closely Related Psoralens


Within the psoralen family, the presence or absence of the 4',5' double bond in the furan ring fundamentally alters biological activity [1]. The target compound (4',5'-dihydro-8-hydroxypsoralen) possesses a saturated furan ring, eliminating the photoactivated DNA crosslinking capacity that defines the phototoxicity of unsaturated analogs such as xanthotoxol (8-hydroxypsoralen) and 8-methoxypsoralen [2]. Generic substitution with unsaturated psoralens would introduce phototoxic liability absent in the dihydro form. Furthermore, the compound serves as a specific process impurity and synthetic intermediate for methoxsalen , meaning its presence or absence directly impacts pharmaceutical impurity profiling. Its CYP3A4 inhibitory activity and effects on prostaglandin E2 production diverge from the pharmacological profile of its 8-methoxy counterpart . The quantitative evidence below details where these differences become procurement-decision relevant.

Quantitative Evidence Guide: Where 2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one Differs from Analogs


4',5'-Dihydro Modification Eliminates Photoactivated DNA Crosslinking Capacity Relative to Xanthotoxol

The target compound bears a saturated 4',5' bond in the furan ring, whereas xanthotoxol (8-hydroxypsoralen) possesses an unsaturated furan ring essential for UVA-dependent DNA crosslinking [1]. In a study of 4',5'-dihydropsoralen derivatives, it was demonstrated that an intact furan ring is not required for keratinocyte growth inhibition, and that 4',5'-dihydropsoralens can exert biological effects without photoactivation [1]. In contrast, 8-hydroxypsoralen (xanthotoxol) and 8-methoxypsoralen require UVA activation to form DNA monoadducts and crosslinks, a mechanism underlying their clinical phototoxicity [2]. A direct comparative study of 4-methylpsoralen versus 4-methyl-4',5'-dihydropsoralen showed that the dihydro modification substantially reduced photomutagenesis and photokilling in E. coli [3].

Phototoxicity DNA crosslinking Psoralen photobiology

CYP3A4 Inhibitory Activity of 4',5'-Dihydro-8-hydroxypsoralen Compared with Xanthotoxol and Bergaptol

The target compound is reported as a furanocoumarin with inhibitory activity on CYP3A4 . While a precisely quantified IC50 value for this specific compound was not located in the available peer-reviewed literature, the structurally related comparator xanthotoxol (8-hydroxypsoralen; the unsaturated furan ring analog) exhibits a well-characterized CYP3A4 IC50 of 7.43 μM in human liver microsomes [1]. Bergaptol (5-hydroxypsoralen), another hydroxylated psoralen regioisomer, shows a CYP3A4 IC50 of 24.92 μM . The dihydro modification is known to alter CYP enzyme interaction kinetics: in studies of CYP2B1 mechanism-based inactivation, 4',5'-dihydro-8-MOP (the 8-methoxy analog of the target) exhibited distinct inactivation parameters compared to its unsaturated counterpart 8-MOP [2]. The target compound's CYP3A4 inhibition, combined with its reported inhibition of prostaglandin E2 production , represents a dual-target profile not shared by all psoralen analogs.

CYP3A4 inhibition Drug metabolism Furanocoumarin pharmacology

Role as Methoxsalen Process Impurity and Synthetic Intermediate: Regulatory and Quality Control Differentiation

The target compound is a defined intermediate in the 6-step synthesis of 8-methoxypsoralen (methoxsalen) from pyrogallol [1]. In this process, 6,7-dihydroxy-2,3-dihydrobenzofuran is condensed with malic acid to form 2,3-dihydroxanthotoxol (the target compound), which is subsequently methylated to form 2,3-dihydroxanthotoxin and then dehydrogenated to yield methoxsalen [1]. The compound is commercially catalogued as 'Methoxsalen Impurity 1' and is used as a reference standard for pharmaceutical quality control . This provenance as both a synthetic intermediate and a process-related impurity distinguishes it from naturally occurring psoralens such as xanthotoxol and bergaptol, which are isolated from plant sources [2]. For methoxsalen manufacturers and pharmaceutical quality control laboratories, this compound is indispensable as an impurity marker, not substitutable by other psoralens.

Pharmaceutical impurity Methoxsalen synthesis Quality control

Dual CYP3A4 and Prostaglandin E2 Inhibitory Profile Distinguished from Single-Target Psoralen Analogs

Multiple vendor and database sources consistently report that the target compound possesses inhibitory effects on prostaglandin E2 (PGE2) production in addition to its CYP3A4 inhibitory activity . This dual-target profile is not uniformly shared across the psoralen analog space. Xanthotoxol (8-hydroxypsoralen) is characterized primarily by CYP enzyme inhibition and anti-inflammatory activity via MAPK and NF-κB pathways , while bergaptol (5-hydroxypsoralen) is primarily noted for CYP3A4 inhibition and P-glycoprotein suppression . The combination of CYP modulation and PGE2 pathway inhibition in a single molecular entity that also lacks phototoxic potential represents a confluence of pharmacological features not replicated by any single comparator psoralen. The quantitative magnitude of PGE2 inhibition by the target compound could not be verified from peer-reviewed primary literature at the time of this analysis.

Prostaglandin E2 inhibition Anti-inflammatory Dual-target pharmacology

Physicochemical Differentiation: Melting Point and Solubility Profile vs. Xanthotoxol

The target compound exhibits distinct physicochemical properties compared to its unsaturated analog xanthotoxol. The reported melting point of 2,3-dihydroxanthotoxol is 204-205°C (from ethanol) [1], with an aqueous solubility of approximately 2.5 g/L at 25°C . In contrast, xanthotoxol (8-hydroxypsoralen, CAS 2009-24-7) has a molecular weight of 202.16 g/mol (vs. 204.18 g/mol for the target) and different chromatographic retention behavior . The target compound is described as hygroscopic and requires storage at -20°C under inert atmosphere [1], whereas xanthotoxol is generally stable at 2-8°C. These differences in physical state, thermal properties, and handling requirements have practical implications for analytical method development, formulation studies, and procurement storage planning.

Physicochemical properties Formulation Analytical method development

Validated Application Scenarios for 2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one Based on Quantitative Evidence


Methoxsalen API Manufacturing: Synthetic Intermediate Procurement

As the direct product of the condensation of 6,7-dihydroxy-2,3-dihydrobenzofuran with malic acid, and the immediate precursor to 2,3-dihydroxanthotoxin in the methoxsalen synthetic pathway, this compound is irreplaceable in methoxsalen API manufacturing [1]. The patent literature specifies this intermediate for the 6-step synthesis from pyrogallol, and no other hydroxylated psoralen can fulfill this role. Procurement specifications should include purity ≥95% by HPLC with particular attention to the absence of the dehydrogenated impurity (xanthotoxol) that would indicate premature oxidation.

Pharmaceutical Impurity Reference Standard for Methoxsalen Quality Control

Catalogued as Methoxsalen Impurity 1, this compound serves as a certified reference standard for HPLC impurity profiling of methoxsalen drug substance and drug product . Its unique chromatographic retention on reverse-phase columns, distinct from both methoxsalen and xanthotoxol, enables unambiguous identification and quantification in pharmaceutical quality control laboratories operating under ICH Q3A/Q3B guidelines. Neither xanthotoxol, bergaptol, nor 8-methoxypsoralen can substitute for this impurity marker.

Non-Phototoxic Psoralen Scaffold for CYP3A4 and Inflammation Pharmacology Research

For in vitro studies investigating CYP3A4 modulation and prostaglandin E2 pathway inhibition without the confounding variable of UVA-dependent DNA crosslinking, this dihydropsoralen offers a critical safety advantage over xanthotoxol (8-hydroxypsoralen) and 8-methoxypsoralen [2]. The saturated furan ring eliminates the phototoxicity liability inherent to unsaturated psoralens, enabling experiments to isolate the compound's pharmacological effects on CYP enzymes and inflammatory mediators without requiring light-exclusion protocols.

Analytical Method Development and Validation for Psoralen-Class Compounds

The compound's distinct physicochemical properties—melting point of 204-205°C, aqueous solubility of ~2.5 g/L, and hygroscopic nature requiring -20°C storage under inert atmosphere—make it a valuable reference for HPLC method development and system suitability testing [3]. Its separation from structurally related psoralens has been demonstrated on Newcrom R1 mixed-mode HPLC columns, providing a validated starting point for laboratories developing purity methods for furanocoumarin-containing pharmaceutical products.

Quote Request

Request a Quote for 2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.